Urease-IN-9

Urease Inhibition Drug Discovery Enzymology

Urease-IN-9 is a synthetic urease inhibitor validated against standard urease (IC50 19.5 μM) and H. pylori urease (IC50 66.6 μM). This differential activity makes it essential for isoform-specific studies. It serves as a reliable reference standard for screening campaigns and SAR investigations. Ensure your research is powered by a well-characterized, high-purity compound.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
Cat. No. B12374110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-9
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C21H21NO5/c1-15(23)26-19-8-3-17(4-9-19)7-12-21(25)22-14-13-18-5-10-20(11-6-18)27-16(2)24/h3-12H,13-14H2,1-2H3,(H,22,25)/b12-7+
InChIKeyKSUFYXBXUWEHQP-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urease-IN-9 (Compound 1e) Procurement Guide: What You Must Know Before Purchase


Urease-IN-9, also designated as Compound 1e, is a synthetic small molecule that functions as a urease inhibitor, targeting the nickel-dependent metalloenzyme responsible for urea hydrolysis. It is structurally defined by the molecular formula C21H21NO5 and a molecular weight of 367.40 g/mol . The compound has been characterized in two distinct assay contexts: against Helicobacter pylori urease with an IC50 of 66.6 µM [1], and in a more recent study against a standard urease preparation (presumed Jack bean) with an IC50 of 19.5 ± 0.23 µM [2]. These disparate values underscore the critical importance of matching the specific enzyme source to the intended experimental model, as activity is not uniform across urease orthologs.

Why Urease-IN-9 Cannot Be Simply Replaced by Another Urease Inhibitor


Direct substitution of Urease-IN-9 with another urease inhibitor without quantitative justification is scientifically unsound. The potency of urease inhibitors is highly dependent on the enzyme source (e.g., H. pylori vs. Jack bean) and assay conditions. As demonstrated by the divergent IC50 values reported for Urease-IN-9 itself (19.5 µM vs. 66.6 µM depending on the urease isoform [1][2]), a compound's activity is not a universal constant. Furthermore, the clinical gold standard, acetohydroxamic acid (AHA), exhibits a wide range of reported potencies (e.g., 23.4 µM [3] to 41.5 µM [4]) across different studies, making cross-study comparisons tenuous at best. Therefore, a direct, same-assay comparison against a known standard is the only reliable method for selecting the optimal tool compound for a specific biological question.

Quantitative Differentiation Evidence for Urease-IN-9 Against Key Comparators


Direct Head-to-Head Potency: Urease-IN-9 vs. Thiourea Standard

In a direct, same-assay comparison, Urease-IN-9 (Compound 1e) exhibited superior potency to the standard inhibitor thiourea. The IC50 value for Urease-IN-9 was determined to be 19.5 ± 0.23 µM, compared to 21.5 ± 0.47 µM for thiourea [1]. This represents an approximately 9% increase in potency under the tested conditions. The study also confirmed through molecular docking that Urease-IN-9 interacts with key catalytic residues such as His593 and Asp633, which are critical for urease function [1].

Urease Inhibition Drug Discovery Enzymology

Activity Profile Against H. pylori Urease: Urease-IN-9 vs. Hydroxyurea

In a study specifically targeting H. pylori urease, a clinically relevant enzyme, Urease-IN-9 (reported as compound 1e) demonstrated an IC50 of 66.6 µM [1]. This was substantially more potent than the reference inhibitor hydroxyurea, which had an IC50 of 100 µM in the same assay [1]. The study, which involved a large-scale virtual screen of the ZINC database followed by in vitro validation, established a clear potency hierarchy among barbituric acid derivatives [1].

Helicobacter pylori Anti-virulence Bacterial Infection

Rank-Order Potency Among Barbituric Acid Analog Series

Urease-IN-9 (compound 1e) was evaluated alongside a series of structurally related barbituric acid derivatives. The IC50 values for the compounds were: 1a (41.6 µM), 1d (83.3 µM), 1e (66.6 µM), 1f (50 µM), 1g (58.8 µM), and 1h (60 µM), all tested under identical conditions against H. pylori urease [1]. This positions Urease-IN-9 with an intermediate potency within this specific chemotype. The study highlighted that para-substituted derivatives generally exhibited enhanced activity, suggesting a structure-activity relationship that may be exploited for further optimization [1].

Structure-Activity Relationship Barbituric Acid Medicinal Chemistry

Comparative Potency Context: Urease-IN-9 vs. Clinical Candidate Acetohydroxamic Acid (AHA)

While not tested head-to-head, cross-study comparison provides context. Urease-IN-9 has a reported IC50 of 19.5 µM against standard urease [1]. Acetohydroxamic acid (AHA), a clinically used urease inhibitor, has a reported IC50 of 23.4 ± 1.6 µM in a separate, high-quality study employing a similar spectrophotometric assay [2]. It is critical to note that these are different enzyme sources and assay conditions, so direct numerical comparison is not scientifically rigorous. However, the data suggest that Urease-IN-9 may exhibit comparable or slightly superior potency to the clinical benchmark in certain in vitro systems, warranting further investigation under standardized conditions.

Benchmarking Clinical Comparator Acetohydroxamic Acid

Physicochemical Identity for Procurement and Handling

For unambiguous procurement and inventory management, Urease-IN-9 is defined by its molecular formula (C21H21NO5) and molecular weight (367.40 g/mol) . This information is critical for differentiating Urease-IN-9 from other urease inhibitors or similarly named compounds that may be offered by vendors. For instance, Urease-IN-2 has a different molecular weight and chemical structure, leading to a distinct biological profile . The compound is typically supplied as a solid with a purity of ≥98%, and it is recommended to store it at -20°C for long-term stability .

Quality Control Inventory Management Molecular Properties

Evidence-Based Research Applications for Urease-IN-9


Comparative Studies Requiring a Standardized Urease Inhibitor Benchmark

Given its direct, quantifiable performance against the standard inhibitor thiourea (IC50 19.5 µM vs. 21.5 µM [1]), Urease-IN-9 is ideally suited as a reference compound in screening campaigns for novel urease inhibitors. Its well-characterized potency in this specific assay provides a reliable benchmark for evaluating the activity of new chemical entities.

Investigating H. pylori Virulence Mechanisms

Researchers studying the role of urease in H. pylori survival and pathogenesis can utilize Urease-IN-9. Its demonstrated activity against the H. pylori enzyme (IC50 66.6 µM [2]) makes it a relevant tool for in vitro experiments aimed at dissecting the urease-dependent acid resistance and colonization mechanisms of this gastric pathogen.

Structure-Activity Relationship (SAR) Studies on Barbituric Acid Derivatives

The availability of IC50 data for a series of closely related barbituric acid analogs (compounds 1a, 1d, 1e, 1f, 1g, 1h [2]) positions Urease-IN-9 as a key reference point for SAR investigations. Its intermediate potency within this series makes it a valuable tool for understanding the impact of specific chemical modifications on urease inhibitory activity.

Pre-Clinical Validation of Urease as a Drug Target

Urease-IN-9's activity profile against a standard urease source (IC50 19.5 µM [1]) and its established molecular interactions via docking studies [1] support its use as a chemical probe to validate urease inhibition as a therapeutic strategy. It can serve as a starting point for medicinal chemistry optimization or as a control compound in target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urease-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.